molecular formula C10H15NS B8671165 1-(2-thiophen-3-ylethyl)pyrrolidine

1-(2-thiophen-3-ylethyl)pyrrolidine

Cat. No.: B8671165
M. Wt: 181.30 g/mol
InChI Key: POBLTVDVSOWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-thiophen-3-ylethyl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a thiophene ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thiophen-3-ylethyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of thiophene with an ethyl halide, followed by the reaction with pyrrolidine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-thiophen-3-ylethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, reduced pyrrolidine compounds, and oxidized thiophene products .

Scientific Research Applications

1-(2-thiophen-3-ylethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-thiophen-3-ylethyl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenemethanol and 3-thiophenecarboxaldehyde share the thiophene ring structure.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and 1-methylpyrrolidine have similar pyrrolidine rings.

Uniqueness: 1-(2-thiophen-3-ylethyl)pyrrolidine is unique due to the combination of the thiophene and pyrrolidine rings connected by an ethyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-2-6-11(5-1)7-3-10-4-8-12-9-10/h4,8-9H,1-3,5-7H2

InChI Key

POBLTVDVSOWRLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CSC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.